Methyl 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoate
Overview
Description
Methyl 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoate is a useful research compound. Its molecular formula is C21H16N4O2 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
- Methyl 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoate and its derivatives are pivotal in synthesizing highly functionalized heterocyclic compounds. For instance, it acts as a convenient scaffold for the synthesis of new 3-pyridin-3-ylisoxazoles and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).
- The compound also plays a role in the formation of η5 and η6-cyclic π-perimeter hydrocarbon platinum group metal complexes, with studies revealing its utility in synthesizing mononuclear complexes through reactions with ruthenium and rhodium, highlighting the nitrile group's role in forming complexes (Sairem et al., 2012).
Catalysis and Photocatalysis
- Research into bulky conjugated coordination polymers based on this compound shows dual photocatalytic and electrocatalytic performances, demonstrating its potential in photodegradation of organic dyes and electrocatalytic reduction of hydrogen peroxide. This application underscores the material's versatility in environmental remediation and energy conversion (Hao et al., 2019).
Supramolecular Chemistry
- The compound has been used to study supramolecular interactions, particularly in the formation of liquid crystals through hydrogen-bonding interactions. Research indicates its efficacy in creating mesophase behaviors and investigating the effects of lateral substitution on the stability of supramolecular liquid crystal phases (Naoum, Fahmi, & Almllal, 2010).
Molecular Electronics
- It contributes to the development of molecular electronics, specifically in the synthesis of polymers and copolymers with enhanced electrochromic properties. Studies focusing on electropolymerization and electrocopolymerization with pyrrole explore its application in creating films with improved surface smoothness and homogeneity, pointing to potential uses in electronic displays and sensors (Schneider et al., 2017).
Mechanism of Action
Target of Action
It is structurally similar to imatinib , a therapeutic agent used to treat leukemia. Imatinib specifically inhibits the activity of tyrosine kinases , which play a crucial role in many cellular processes, including cell growth and division.
Mode of Action
Imatinib binds to an inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
Imatinib, by inhibiting tyrosine kinases, can disrupt several cellular processes, potentially leading to the death of cancer cells .
Result of Action
If it acts similarly to imatinib, it could lead to the inhibition of tyrosine kinases, disrupting cellular processes and potentially leading to the death of cancer cells .
Properties
IUPAC Name |
methyl 4-[4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c1-27-21(26)15-7-5-14(6-8-15)19-12-16(9-11-23-19)17-13-24-25-20(17)18-4-2-3-10-22-18/h2-13H,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNLAEXAPHTKPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C3=C(NN=C3)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467795 | |
Record name | methyl 4-[4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886444-10-6 | |
Record name | methyl 4-[4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.